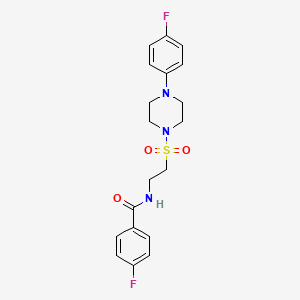

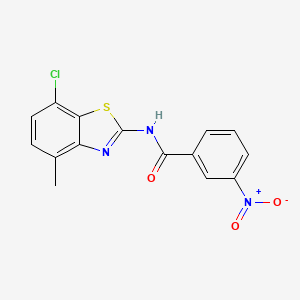

4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical entity that appears to be designed for pharmacological applications, given the presence of a piperazine ring and sulfonyl group, which are common in drug molecules. The fluorine atoms may enhance the compound's ability to interact with biological targets due to their electronegativity and size.

Synthesis Analysis

The synthesis of related compounds involves the incorporation of piperazine and sulfonyl moieties into the molecular structure. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography, indicating that similar synthetic routes could be employed for the target compound . Additionally, a series of benzamides with a piperazinyl moiety were synthesized as potential therapeutic agents for Alzheimer’s disease, suggesting that the synthesis of the target compound might involve similar steps in attaching the piperazine to the benzamide core .

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide compounds has been studied using density functional theory (DFT), which provides insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital . These studies are crucial for understanding the conformation and electronic properties of the target compound, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored in the context of their pharmacological potential. For example, the derivatization reagent mentioned earlier can be removed after derivatization by acid treatment, which could be relevant for the target compound if it undergoes similar reactions . The enzyme inhibition activity of benzamides with a piperazinyl moiety against butyrylcholinesterase suggests that the target compound may also be designed to interact with biological enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various techniques, including IR, 1H-NMR, and EI-MS spectral data . These properties are essential for understanding the behavior of the target compound in biological systems and its potential as a therapeutic agent. The antimicrobial activity of fluoro-substituted sulphonamide benzothiazole compounds indicates that the target compound may also possess antimicrobial properties due to the presence of the sulfonyl group and fluorine atoms .

科学的研究の応用

Alzheimer's Disease Research

4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been applied in Alzheimer's disease (AD) research. Using positron emission tomography (PET), these compounds, serving as selective serotonin 1A (5-HT(1A)) molecular imaging probes, quantified 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. Significant decreases in receptor densities were observed in both the hippocampi and raphe nuclei of AD patients compared to controls, correlating with the severity of clinical symptoms and decreased glucose utilization in the brain. This research underlines the utility of such compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been synthesized for use in liquid chromatography. For instance, a new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was created for analytical derivatization in liquid chromatography. This reagent comprises a fluorophore for sensitive detection after tagging to an analyte, demonstrating the compound's utility in enhancing detection sensitivity in chromatographic analyses (Hsin‐Lung Wu et al., 1997).

Radiopharmaceutical Development

Compounds related to this compound, like [18F]GBR 12909, have been prepared with high specificity and affinity as inhibitors of dopamine reuptake, highlighting their potential as radiopharmaceuticals for imaging dopamine transporters in neurological disorders. Such compounds offer insights into the dopaminergic system's role in various diseases and the development of diagnostic tools in neurology (M. Haka & M. Kilbourn, 1990).

特性

IUPAC Name |

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-16-3-1-15(2-4-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRVRAQFYFUTBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)